molecular formula C15H15N3O B4416183 12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B4416183
M. Wt: 253.30 g/mol
InChI Key: IGIVMYPQFNFJQH-UHFFFAOYSA-N
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Description

12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound known for its significant biological activity. This compound belongs to the class of benzimidazoquinazolinones, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-component reactions. One common method involves the reaction of 1H-benzo[d]imidazol-2-amine, various aldehydes, and 1,3-dicarbonyl compounds in the presence of a catalyst such as molybdate sulfuric acid (MSA) under solvent-free conditions . Another method uses Cu@Fe3O4 magnetic nanoparticles as a catalyst, which allows for easy separation and reuse of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar multi-component reactions with efficient catalysts that allow for high yields and recyclability. The use of magnetic nanoparticles as catalysts is particularly advantageous due to their ease of separation and reuse .

Chemical Reactions Analysis

Types of Reactions

12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms in the benzimidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the benzimidazole ring.

Scientific Research Applications

12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells, or the enhancement of antioxidant defenses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is unique due to its specific structural features, which confer distinct biological activities. Its methyl group at the 12th position and the tetrahydrobenzimidazoquinazolinone core structure contribute to its unique pharmacological profile.

Properties

IUPAC Name

12-methyl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-9-14-11(6-4-8-13(14)19)17-15-16-10-5-2-3-7-12(10)18(9)15/h2-3,5,7,9H,4,6,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIVMYPQFNFJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCCC2=O)NC3=NC4=CC=CC=C4N13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Reactant of Route 2
12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Reactant of Route 3
12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Reactant of Route 4
12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Reactant of Route 5
12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Reactant of Route 6
12-methyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

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